N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16315007
Molecular Formula: C17H19ClN4O2
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClN4O2 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H19ClN4O2/c1-24-16-9-8-15(20-21-16)22-10-2-3-12(11-22)17(23)19-14-6-4-13(18)5-7-14/h4-9,12H,2-3,10-11H2,1H3,(H,19,23) |
| Standard InChI Key | APRUMKSDWYRNSP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s structure integrates three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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4-Chlorophenyl group: An aromatic ring with a chlorine substituent at the para position.
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6-Methoxypyridazine: A diazine ring with methoxy and nitrogen atoms at positions 6 and 3, respectively .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClN₄O₂ | |
| Molecular Weight | 346.8 g/mol | |
| IUPAC Name | N-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide | |
| Canonical SMILES | COC₁=NN=C(C=C₁)N₂CCCC(C₂)C(=O)NC₃=CC=C(C=C₃)Cl |
Spectroscopic Data
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¹H-NMR: Peaks at δ 3.98 (methoxy protons), δ 7.41–7.94 (aromatic protons), and δ 2.65–2.88 (piperidine methylene groups) .
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FT-IR: Stretching vibrations at 1628 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy).
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Formation of the pyridazine intermediate: 3-Chloro-6-hydrazinopyridazine reacts with 4-chloroacetophenone under refluxing methanol to yield a hydrazone intermediate .
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Piperidine coupling: The intermediate undergoes nucleophilic substitution with piperidine-3-carboxylic acid derivatives in the presence of a coupling agent (e.g., EDCI or HATU).
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Amide bond formation: Reaction with 4-chloroaniline using ethyl chloroformate as an activator .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazone formation | Methanol, reflux, 5 h | 71% |
| Piperidine coupling | DCM, EDCI, DMAP, RT, 12 h | 65% |
| Amide bond formation | Ethyl chloroformate, TEA, DMF | 58% |
Purification and Characterization
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Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Structural and Electronic Analysis
X-ray Crystallography
Single-crystal X-ray studies reveal:
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Piperidine ring: Adopts a chair conformation with the carboxamide group in an equatorial position .
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Dihedral angles: 85.2° between pyridazine and chlorophenyl planes, indicating limited conjugation .
Computational Studies
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DFT calculations (B3LYP/6-311+G(d,p)):
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
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Cyclophilin D (CypD) inhibition: IC₅₀ = 2.1 μM, potentially mitigating mitochondrial permeability transition in neurodegenerative diseases .
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HDAC inhibition: Moderate activity (IC₅₀ = 8.7 μM) due to interaction with zinc-binding sites .
Antimicrobial Properties
| Target | Activity (IC₅₀/MIC) | Model System |
|---|---|---|
| CypD | 2.1 μM | Human fibroblasts |
| HDAC | 8.7 μM | In vitro assay |
| S. aureus | 32 μg/mL | Broth microdilution |
Pharmacokinetic and Toxicological Profile
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .
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Metabolism: CYP3A4-mediated oxidation of the methoxy group .
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).
Bioavailability
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Oral bioavailability: 43% in rat models, limited by first-pass metabolism .
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Plasma protein binding: 89%, prolonging half-life to 6.2 h .
Applications and Future Directions
Material Science
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Coordination chemistry: Forms stable complexes with Cu(II) and Zn(II), explored for catalytic applications.
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